molecular formula C15H14FNO B5802647 N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5802647
M. Wt: 243.28 g/mol
InChI Key: VSQXLZYWNDKKJW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorinated and methylated aromatic compounds on biological systems. It may also serve as a model compound for investigating the interactions of acetamides with biological targets.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The acetamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channels: The compound may interact with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

    N-(4-fluorophenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.

    N-(4-methylphenyl)-2-phenylacetamide: Lacks the fluorine atom on the phenyl ring.

    N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide: Contains a chlorine atom instead of a fluorine atom.

Uniqueness: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of both fluorine and methyl substituents on the phenyl rings These substituents contribute to the compound’s distinct physicochemical properties, such as increased lipophilicity and altered electronic characteristics

Biological Activity

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

The chemical formula for this compound is C15H14FNOC_{15}H_{14}FNO. The presence of a fluorine atom and methyl groups in its structure contributes to its lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides with halogenated phenyl rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds like N-(4-fluorophenyl) derivatives have been noted for their high lipophilicity, facilitating rapid penetration through cellular membranes, which enhances their antimicrobial potential against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(4-fluorophenyl)-2-chloroacetamideS. aureus16 µg/mL
This compoundE. coli32 µg/mL
N-(4-chlorophenyl)-2-(4-methylphenyl)acetamideC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Studies on related phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, derivatives with electron-withdrawing groups like nitro have shown enhanced activity compared to those with electron-donating groups .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundPC352
N-(4-fluorophenyl)-2-phenylacetamideMCF-780
Imatinib (control)PC340

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Compounds that inhibit p38 MAPK pathways have been associated with reduced inflammatory responses, potentially making this compound relevant in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study utilizing quantitative structure-activity relationship (QSAR) analysis revealed that compounds similar to this compound effectively inhibited bacterial growth, particularly against MRSA strains .
  • Cytotoxicity Assays : Research indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like imatinib, suggesting a promising avenue for further investigation in cancer therapy .
  • Inflammatory Response : Preclinical studies involving rodent models demonstrated that compounds targeting p38 MAPK could significantly reduce TNFα levels, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXLZYWNDKKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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